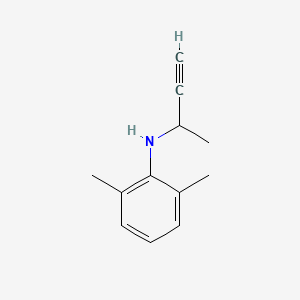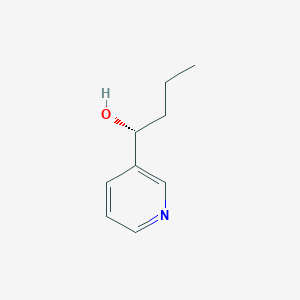
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, an iodophenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-iodobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used, leading to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, which are crucial for its function in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Pyridyl)-5-phenyl-1,3,4-oxadiazole: Lacks the iodine atom, which affects its reactivity and electronic properties.
2-(2-Pyridyl)-5-(4-iodophenyl)-1,3,4-oxadiazole: Similar structure but with the iodine atom in a different position, leading to different chemical behavior.
Uniqueness
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This structural feature influences its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C13H8IN3O |
|---|---|
Peso molecular |
349.13 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8IN3O/c14-10-5-3-4-9(8-10)12-16-17-13(18-12)11-6-1-2-7-15-11/h1-8H |
Clave InChI |
KADQOMMLVIAHTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-nitro-6-[(phenylsulfonyl)methyl]pyridine](/img/structure/B8379150.png)
![6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine](/img/structure/B8379152.png)







![1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-[(3-chlorophenyl)amino]-n-[(tetrahydro-2h-pyran-4-yl)methyl]-](/img/structure/B8379226.png)

